molecular formula C12H12N4O3 B12333171 1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)-

1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)-

Cat. No.: B12333171
M. Wt: 260.25 g/mol
InChI Key: AIOBFKSTQLRVRU-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- is a chemical compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with a hydroxy group and a phenylmethyl group. It is known for its various applications in scientific research and industry.

Preparation Methods

The synthesis of 1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of a purine derivative with a benzyl alcohol under acidic conditions, followed by oxidation to introduce the hydroxy group. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxy group.

    Substitution: The phenylmethyl group can be substituted with other functional groups using reagents like halogens or alkylating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- can be compared with other purine derivatives such as:

    Caffeine (1H-Purine-2,6-dione,3,7-dihydro-1,3,7-trimethyl-): Known for its stimulant effects.

    Theobromine (1H-Purine-2,6-dione,3,7-dihydro-3,7-dimethyl-): Found in chocolate and has mild stimulant properties.

    Theophylline (1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-): Used in the treatment of respiratory diseases. The uniqueness of 1H-Purine-2,6-dione,3,7-dihydro-1-hydroxy-7-(phenylmethyl)- lies in its specific substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

7-benzyl-1-hydroxy-4,5-dihydro-3H-purine-2,6-dione

InChI

InChI=1S/C12H12N4O3/c17-11-9-10(14-12(18)16(11)19)13-7-15(9)6-8-4-2-1-3-5-8/h1-5,7,9-10,19H,6H2,(H,14,18)

InChI Key

AIOBFKSTQLRVRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3C2C(=O)N(C(=O)N3)O

Origin of Product

United States

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